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Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B15557244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)

of N-Allylnoriso-LSD analogs, focusing on their interactions with serotonin receptors. The

information presented herein is supported by experimental data to facilitate objective analysis

and inform future research in the fields of neuroscience and drug development.

Introduction
Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered

significant interest for its profound effects on consciousness and its potential therapeutic

applications. Modifications to the LSD scaffold have led to the synthesis of numerous analogs,

providing valuable tools to probe the molecular pharmacology of serotonin receptors,

particularly the 5-HT2A receptor, which is the primary target for psychedelic action. This guide

focuses on a specific class of these analogs: N-Allylnoriso-LSD and its related N-substituted

counterparts. By systematically comparing their binding affinities and functional potencies, we

can elucidate the structural determinants of their activity.

Comparative Analysis of Receptor Binding Affinities
The affinity of a compound for a specific receptor is a critical determinant of its pharmacological

effects. The following table summarizes the binding affinities (Ki, in nM) of iso-LSD, N-
Allylnoriso-LSD (AL-LAD), and other relevant N-substituted analogs at various serotonin and

dopamine receptors. Lower Ki values indicate a higher binding affinity.
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Compound 5-HT1A 5-HT2A 5-HT2C D1 D2

iso-LSD >1000 245 >1000 - -

AL-LAD - 3.4 - 8.1[1] - 189[1] 12.3[1]

ETH-LAD High Affinity 5.1 High Affinity 22.1 4.4

PRO-LAD High Affinity High Affinity High Affinity - -

LSD - - - - -

Data for iso-LSD from Nichols, D. E. (2018). The binding of iso-LSD to serotonin receptors is

significantly lower than that of d-LSD. Data for AL-LAD from a 2017 study by Brandt et al.[1]

Data for ETH-LAD from a 2017 study by Brandt et al. PRO-LAD is known to have high affinity

for 5-HT1A, 5-HT2A, and 5-HT2C receptors, though specific Ki values were not readily

available in the reviewed literature. LSD data is provided as a benchmark for comparison.

Comparative Analysis of Functional Potency
Functional potency (EC50) and efficacy (Emax) are crucial parameters for understanding the

biological response elicited by a ligand. The table below presents available data on the

functional activity of N-Allylnoriso-LSD analogs, primarily from in vivo behavioral assays such

as the head-twitch response (HTR) in mice, which is a well-established behavioral proxy for 5-

HT2A receptor activation and psychedelic potential.

Compound Assay
Potency (ED50,
nmol/kg)

Relative Potency to
LSD

AL-LAD
Mouse Head-Twitch

Response
174.9 Slightly less potent

ETH-LAD
Rat Drug

Discrimination
More potent (1.6-2.3x) More potent

PRO-LAD
Rat Drug

Discrimination
Similar to LSD Equipotent

LSD
Mouse Head-Twitch

Response
132.8 -
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Data for AL-LAD and LSD HTR from Brandt et al. (2017). Data for ETH-LAD and PRO-LAD

from Hoffman and Nichols (1985).

Structure-Activity Relationship Summary
The data presented in this guide highlights key aspects of the structure-activity relationship for

N-Allylnoriso-LSD analogs:

N6-Substitution: The nature of the substituent at the N6 position of the nor-LSD scaffold

significantly influences potency. Small alkyl groups, such as ethyl (in ETH-LAD) and allyl (in

AL-LAD), generally maintain or even increase potency compared to the N6-methyl group of

LSD. The n-propyl substituent (in PRO-LAD) results in potency comparable to LSD.

5-HT2A Receptor Affinity: N-Allyl and N-ethyl substitutions result in high affinity for the 5-

HT2A receptor, which is consistent with their psychedelic-like effects.

Dopamine Receptor Affinity: These analogs also exhibit notable affinity for D1 and D2

dopamine receptors, which may contribute to their overall pharmacological profile.

iso-LSD Inactivity: The stereoisomer iso-LSD shows significantly reduced affinity for

serotonin receptors, underscoring the strict stereochemical requirements for high-affinity

binding.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor and a

typical experimental workflow for determining receptor binding affinity.
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Figure 1. 5-HT2A Receptor Signaling Cascade.
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Figure 2. Radioligand Binding Assay Workflow.
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Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of N-Allylnoriso-LSD analogs for the 5-HT2A

receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor

(e.g., HEK293 or CHO cells).

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

Non-specific binding control: Mianserin (10 µM).

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Test compounds: N-Allylnoriso-LSD analogs dissolved in a suitable solvent (e.g., DMSO).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein),

[3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of

the test compound.

For determining non-specific binding, a separate set of wells will contain the membranes,

radioligand, and a high concentration of mianserin.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow

binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.
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Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the specific binding as a function of the log of the test compound concentration to

generate a competition curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the curve using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy (Emax) of N-Allylnoriso-
LSD analogs at the 5-HT2A receptor.

Materials:

A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Test compounds: N-Allylnoriso-LSD analogs.

A reference agonist (e.g., serotonin).

A plate reader capable of measuring fluorescence or luminescence.

Procedure:

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
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Dye Loading: If using a fluorescent dye, load the cells with the dye according to the

manufacturer's instructions. This typically involves a 30-60 minute incubation.

Compound Addition: Add varying concentrations of the test compounds or the reference

agonist to the wells.

Signal Detection: Immediately measure the change in fluorescence or luminescence over

time using the plate reader. The activation of the Gq-coupled 5-HT2A receptor leads to an

increase in intracellular calcium, resulting in a detectable signal.

Data Analysis:

Determine the peak response for each concentration of the test compound.

Plot the response as a function of the log of the compound concentration to generate a

dose-response curve.

Determine the EC50 value (the concentration of the compound that produces 50% of the

maximal response) and the Emax (the maximum response) from the curve using non-

linear regression analysis.

The efficacy of the test compound is often expressed as a percentage of the maximal

response produced by the reference agonist (e.g., serotonin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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